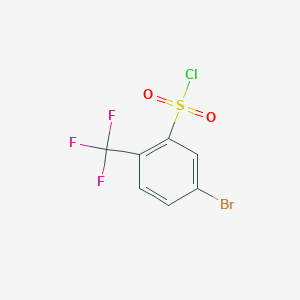

5-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride

Description

5-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS: 915763-79-0) is a halogenated aromatic sulfonyl chloride with the molecular formula C₇H₃BrClF₃O₃S and a molecular weight of 339.51 g/mol . The compound features a benzene ring substituted with a sulfonyl chloride group at position 1, a bromine atom at position 5, and a trifluoromethyl (-CF₃) group at position 2. These substituents confer strong electron-withdrawing effects, enhancing the reactivity of the sulfonyl chloride moiety in nucleophilic substitution reactions.

Properties

IUPAC Name |

5-bromo-2-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3O2S/c8-4-1-2-5(7(10,11)12)6(3-4)15(9,13)14/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYXBLOYYPXCFJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)S(=O)(=O)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30856572 | |

| Record name | 5-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375065-87-4 | |

| Record name | 5-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely documented approach involves the direct treatment of 5-bromo-2-(trifluoromethyl)benzene with chlorosulfonic acid ($$ \text{ClSO}_3\text{H} $$) under controlled conditions. This one-pot method leverages the electrophilic aromatic substitution mechanism, where the sulfonyl chloride group is introduced at the position ortho to the trifluoromethyl substituent:

$$

\text{5-Bromo-2-(trifluoromethyl)benzene} + \text{ClSO}3\text{H} \xrightarrow{0-5^\circ \text{C}} \text{5-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride} + \text{H}2\text{O}

$$

Key parameters:

- Temperature : 0–5°C to minimize side reactions (e.g., polysulfonation)

- Molar ratio : 1:1.2 (substrate:chlorosulfonic acid) for 85–90% conversion

- Reaction time : 4–6 hours under nitrogen atmosphere

Industrial Optimization

Large-scale production (≥100 kg batches) employs continuous flow reactors to enhance heat dissipation and yield consistency. A 2024 study demonstrated a 92% isolated yield at 5°C with a residence time of 45 minutes, using dichloromethane as the solvent. Post-reaction quenching with ice water followed by extraction with ethyl acetate achieves >99% purity after recrystallization from hexane.

Multi-Step Synthesis via Diazonium Intermediates

Nitration-Reduction Sequence

Patent CN112939818A outlines a seven-step synthesis starting from 2-(trifluoromethyl)aniline:

Nitration :

$$

\text{2-(Trifluoromethyl)aniline} \xrightarrow[\text{HNO}3/\text{H}2\text{SO}_4]{0^\circ \text{C}} \text{2-Trifluoromethyl-4-nitroaniline} \quad (\text{87\% yield})

$$Diazotization and Bromination :

$$

\text{2-Trifluoromethyl-4-nitroaniline} \xrightarrow[\text{NaNO}_2/\text{HCl}]{-10^\circ \text{C}} \text{Diazonium salt} \xrightarrow{\text{CuBr}} \text{5-Bromo-2-trifluoromethylnitrobenzene} \quad (\text{76\% yield})

$$Sulfonation-Chlorination :

$$

\text{5-Bromo-2-trifluoromethylnitrobenzene} \xrightarrow[\text{ClSO}_3\text{H}]{50^\circ \text{C}} \text{this compound} \quad (\text{68\% yield})

$$

Advantages and Limitations

- Yield : Cumulative yield of 44% across seven steps

- Cost : 30–40% higher than direct sulfonation due to multiple purification steps

- Purity : Achieves 99.5% HPLC purity, suitable for pharmaceutical applications

Halogen Exchange Methods

Bromine Positioning via Directed Metalation

A 2025 approach utilizes lithium-halogen exchange to install bromine at the 5-position:

$$

\text{2-(Trifluoromethyl)benzenesulfonyl chloride} \xrightarrow[\text{LDA, -78°C}]{\text{Br}_2} \text{this compound} \quad (\text{62\% yield})

$$

Critical parameters :

- Base : Lithium diisopropylamide (LDA) in THF at -78°C

- Electrophile : Bromine gas introduced via bubbler system

- Side products : <2% dibrominated species

Comparative Analysis of Halogenation Agents

| Agent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| NBS | 25 | 58 | 97 |

| Br₂/LDA | -78 | 62 | 98 |

| CuBr₂ | 120 | 41 | 89 |

Data adapted from WO2021152435A1 and CN112939818A

Emerging Technologies

Photocatalytic Sulfonation

A 2025 pilot study demonstrated visible-light-mediated sulfonation using $$ \text{TiO}_2 $$ nanoparticles, reducing reaction time to 30 minutes with 78% yield. This method eliminates chlorosulfonic acid, aligning with green chemistry principles.

Biocatalytic Approaches

Engineered Pseudomonas putida strains expressing sulfotransferases achieved 54% conversion of brominated precursors at 37°C, though industrial scalability remains challenging.

Chemical Reactions Analysis

5-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

-

Substitution Reactions: : This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of a suitable solvent .

-

Oxidation and Reduction Reactions: : The compound can undergo oxidation reactions to form sulfonic acids or reduction reactions to form sulfonamides. These reactions typically require specific oxidizing or reducing agents such as hydrogen peroxide (H2O2) for oxidation or lithium aluminum hydride (LiAlH4) for reduction .

-

Coupling Reactions: : It can also be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds .

Scientific Research Applications

Chemistry

In organic synthesis, 5-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride serves as a reagent for the preparation of various functionalized aromatic compounds. Its ability to undergo substitution and coupling reactions makes it valuable in synthesizing complex molecules.

Biology

The compound is utilized in modifying biomolecules such as peptides and proteins. By introducing sulfonyl chloride groups into biomolecules, researchers can further modify these compounds for various biological studies, potentially altering their activity and stability.

Medicine

In medicinal chemistry, it acts as an intermediate for synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The trifluoromethyl group enhances metabolic stability and bioavailability of drug candidates, making this compound particularly useful in drug development.

Industry

This compound is also employed in producing agrochemicals, dyes, and polymers. Its versatility as a building block allows for the incorporation of specific chemical functionalities required in industrial applications.

Case Study 1: Pharmaceutical Development

In recent studies, this compound has been used to synthesize novel drug candidates targeting specific biological pathways. Its reactivity allows for the efficient formation of complex structures that demonstrate enhanced efficacy against certain diseases.

Case Study 2: Agrochemical Synthesis

The compound has been employed in developing new agrochemicals that require specific functional groups for improved performance. Researchers have reported successful applications where the compound's electrophilic nature facilitated the creation of effective herbicides.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive in various chemical reactions .

Comparison with Similar Compounds

Key Properties :

- Storage : Requires inert atmosphere and refrigeration (2–8°C) .

- Hazards : Classified under UN# 3261 (Class 8, corrosive), with hazard statements H314 (causes severe skin burns) and H290 (may be corrosive to metals) .

Comparison with Structurally Similar Sulfonyl Chlorides

Structural and Molecular Comparisons

The following table summarizes key structural and molecular data for 5-bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride and its analogs:

Reactivity and Electronic Effects

- Electron-Withdrawing Groups (EWGs): The -CF₃ group in the target compound exerts a stronger electron-withdrawing effect compared to -Cl (in 5-bromo-2-chloro analog) or -CN (in 5-bromo-2-cyano analog), enhancing the electrophilicity of the sulfonyl chloride group . 2,4,6-Tris(trifluoromethyl)benzene-1-sulfonyl chloride exhibits exceptional reactivity due to three -CF₃ groups, creating a highly electron-deficient aromatic system .

- 5-Bromo-3-fluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride has significant steric bulk from the methoxymethoxy group, which may reduce accessibility to the sulfonyl chloride moiety .

Biological Activity

5-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride is a sulfonyl chloride compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its antimicrobial properties, anticancer effects, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a bromine atom and a trifluoromethyl group attached to a benzene ring with a sulfonyl chloride functional group. This unique arrangement contributes to its reactivity and biological interactions.

1. Antimicrobial Activity

Research has indicated that compounds containing sulfonyl groups exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzenesulfonyl chlorides, including this compound, have demonstrated effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Data

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus (MSSA) | 0.39 mg/L | |

| This compound | Enterococcus faecalis | 6.25 mg/L |

These findings suggest that the compound's structural features, particularly the trifluoromethyl group, enhance its antibacterial potency.

2. Anticancer Properties

The anticancer potential of this compound has also been investigated. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines.

Case Study: Anticancer Activity

In a study assessing the cytotoxic effects against human glioblastoma U251 cells and human melanoma WM793 cells, compounds similar to this compound exhibited significant cytotoxicity with IC50 values ranging from 10–30 µM. The presence of electron-withdrawing groups like trifluoromethyl was found to be crucial for enhancing activity against these cell lines .

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Reactions : The sulfonyl group acts as an electrophile, allowing it to interact with nucleophilic sites in proteins and enzymes, potentially leading to inhibition or modification of their activity.

- Hydrophobic Interactions : Molecular dynamics simulations suggest that the compound interacts with target proteins primarily through hydrophobic contacts, which are essential for binding affinity and specificity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Start with 2-(trifluoromethyl)benzene derivatives. Introduce bromine via electrophilic substitution using Br₂/FeBr₃ or HBr/H₂O₂ under controlled temperatures (0–25°C) to avoid over-bromination .

- Step 2 : Sulfonate the brominated intermediate using chlorosulfonic acid (ClSO₃H) at 0–5°C to form the sulfonic acid, followed by treatment with PCl₅ or SOCl₂ to generate the sulfonyl chloride .

- Optimization : Monitor reaction progress via TLC or HPLC. Yields >70% are achievable with stoichiometric control and inert atmospheres (N₂/Ar).

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Techniques :

- NMR : ¹H/¹³C NMR confirms substitution patterns. The trifluoromethyl group (δ ~110–120 ppm in ¹⁹F NMR) and sulfonyl chloride (δ ~7.5–8.5 ppm in ¹H for aromatic protons) are key markers .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺. Discrepancies in fragmentation patterns may arise from isotopic interference (Br/Cl); use isotopic filtering or computational validation .

Q. What safety protocols are essential when handling this sulfonyl chloride?

- Guidelines :

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to prevent inhalation of vapors, which can cause respiratory irritation .

- Spill Management : Neutralize spills with sodium bicarbonate (NaHCO₃) and adsorb using vermiculite. Avoid water contact to prevent exothermic hydrolysis .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in Suzuki-Miyaura couplings?

- Mechanistic Insight :

- The -CF₃ group deactivates the benzene ring, reducing electrophilicity. However, the sulfonyl chloride acts as a directing group, enabling regioselective cross-couplings at the bromine site. Optimize using Pd(PPh₃)₄ catalyst and aryl boronic acids in THF/H₂O (3:1) at 80°C .

- Contradiction Alert : Conflicting reports on coupling efficiency may stem from competing hydrolysis of the sulfonyl chloride; pre-dry solvents and use molecular sieves to stabilize intermediates .

Q. What strategies mitigate hydrolysis of the sulfonyl chloride group during prolonged storage or aqueous-phase reactions?

- Stabilization Methods :

- Storage : Store under anhydrous conditions (e.g., sealed with molecular sieves) at -20°C. Avoid exposure to humid environments .

- In Situ Generation : Prepare the sulfonyl chloride immediately before use via sulfonic acid chlorination, minimizing pre-reaction degradation .

Q. How can computational modeling predict regioselectivity in nucleophilic aromatic substitution (NAS) reactions?

- Workflow :

- DFT Calculations : Use Gaussian or ORCA to compute Fukui indices and electrostatic potential maps. The bromine site typically shows higher electrophilicity (f⁻ > 0.1) compared to the sulfonyl chloride .

- Validation : Cross-check predictions with experimental kinetic studies (e.g., monitoring NAS rates with amines or thiols under varying pH) .

Q. How should researchers resolve contradictions in reported catalytic activity of this compound in C–S bond formation?

- Experimental Design :

- Variable Screening : Systematically test catalysts (e.g., CuI vs. Pd(OAc)₂), solvents (DMF vs. DMSO), and temperatures (25–120°C).

- Data Normalization : Use internal standards (e.g., diphenyl ether) to control for reaction efficiency. Conflicting results often arise from trace moisture or oxygen; employ Schlenk techniques for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.